

Application Notes and Protocols for ALX 40-4C

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Compound of Interest

Compound Name: ALX 40-4C

Cat. No.: B3061931

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Introduction

ALX 40-4C is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4), also known as fusin. It is a small, synthetic peptide that has been investigated for its potential as an anti-HIV-1 agent, as it can block the entry of T-tropic (X4) strains of HIV-1 into host cells.[1] More recently, its role as an antagonist of the Apelin Receptor (APJ) has also been identified.[2] These dual activities make **ALX 40-4C** a valuable tool for studying the physiological and pathological roles of the CXCR4 and APJ signaling pathways, which are implicated in cancer metastasis, inflammation, and cardiovascular function.[3]

This document provides detailed protocols for the preparation of **ALX 40-4C** stock solutions, along with a summary of its key characteristics and an example of its application in a cell-based assay.

Quantitative Data Summary

The following table summarizes the key quantitative data for **ALX 40-4C** and its trifluoroacetate salt.

| Property | Value | Notes |
|---|---|---|
| Molecular Weight (ALX 40-4C) | 1464.74 g/mol | |
| Molecular Weight (ALX 40-4C Trifluoroacetate) | 1578.76 g/mol | Commonly supplied salt form. |
| Formulation | Lyophilized powder | |
| Solubility | Soluble in sterile water (up to 50 mg/mL) and DMSO. | Sonication may be required to aid dissolution in water. |
| Storage (Powder) | Store at -20°C for up to 3 years. | Keep desiccated. |
| Storage (Stock Solution) | Store in aliquots at -20°C for up to 1 month or -80°C for up to 1 year. | Avoid repeated freeze-thaw cycles. |
| CXCR4 Binding Affinity (K _i) | 1 μM | For inhibition of SDF-1 (CXCL12) binding. |
| APJ Receptor Antagonism (IC ₅₀) | 2.9 μM | |

Experimental Protocols

Protocol 1: Preparation of a 10 mM ALX 40-4C Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution from the lyophilized trifluoroacetate salt of **ALX 40-4C**.

Materials:

- **ALX 40-4C** trifluoroacetate salt (lyophilized powder)
- Sterile, nuclease-free water
- Sterile, polypropylene microcentrifuge tubes

- Vortex mixer
- Bath sonicator
- Calibrated micropipettes and sterile tips

Procedure:

- **Equilibrate the Vial:** Before opening, allow the vial of lyophilized **ALX 40-4C** to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
- **Centrifuge the Vial:** Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.
- **Calculate the Required Volume of Solvent:** To prepare a 10 mM stock solution, use the following formula:

$$\text{Volume } (\mu\text{L}) = (\text{Mass of peptide (mg)} / 1578.76 \text{ g/mol}) * 100,000$$

For example, to prepare a 10 mM stock solution from 1 mg of **ALX 40-4C** trifluoroacetate:

$$\text{Volume } (\mu\text{L}) = (1 \text{ mg} / 1578.76 \text{ g/mol}) * 100,000 = 63.3 \mu\text{L}$$

- **Reconstitution:** Carefully add the calculated volume of sterile, nuclease-free water to the vial.
- **Dissolution:**
 - Gently vortex the vial for 10-15 seconds to mix.
 - If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Check for complete dissolution visually. The solution should be clear and free of particulates.
 - If necessary, the solution can be gently warmed to 37°C to aid dissolution.
- **Aliquoting and Storage:**

- Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Example Application - CXCR4-Mediated Cell Migration Assay

This protocol provides a general workflow for assessing the inhibitory effect of **ALX 40-4C** on CXCL12-induced cell migration using a transwell assay.

Materials:

- Cells expressing CXCR4 (e.g., Jurkat cells, certain cancer cell lines)
- Serum-free cell culture medium
- Recombinant human CXCL12 (SDF-1 α)
- **ALX 40-4C** stock solution (prepared as in Protocol 1)
- Transwell inserts (e.g., 8 μ m pore size)
- 24-well plate
- Calcein-AM or other suitable cell viability stain
- Fluorescence plate reader

Procedure:

- Cell Preparation:
 - Culture CXCR4-expressing cells to 70-80% confluency.

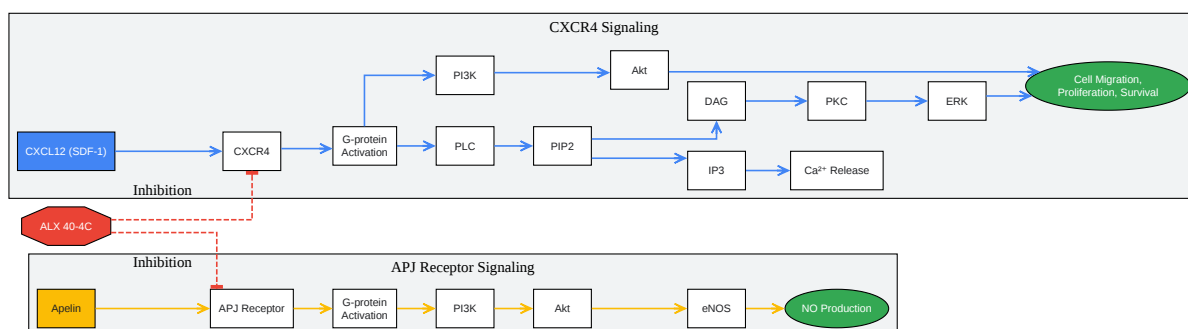
- The day before the assay, starve the cells by culturing them in serum-free medium for 12-24 hours.
- On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1×10^6 cells/mL.
- Assay Setup:
 - In the lower chamber of the 24-well plate, add serum-free medium containing CXCL12 (e.g., 100 ng/mL). For the negative control wells, add serum-free medium without CXCL12.
 - In separate tubes, pre-incubate the cell suspension with varying concentrations of **ALX 40-4C** (e.g., 0.1, 1, 10, 100 μ M) for 30 minutes at 37°C. Include a vehicle control (e.g., sterile water).
 - Add 100 μ L of the pre-incubated cell suspension to the upper chamber of each transwell insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours, depending on the cell type and optimization.
- Quantification of Migration:
 - Carefully remove the transwell inserts.
 - Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
 - Stain the migrated cells on the lower surface of the membrane with Calcein-AM for 30-60 minutes.
 - Measure the fluorescence using a fluorescence plate reader.
- Data Analysis:
 - Calculate the percentage of migration inhibition for each concentration of **ALX 40-4C** compared to the CXCL12-only control.

- Plot the percentage of inhibition against the log of the **ALX 40-4C** concentration to determine the IC50 value.

Visualizations

Signaling Pathways

ALX 40-4C exerts its effects by blocking the binding of endogenous ligands to CXCR4 and the APJ receptor, thereby inhibiting their downstream signaling cascades.

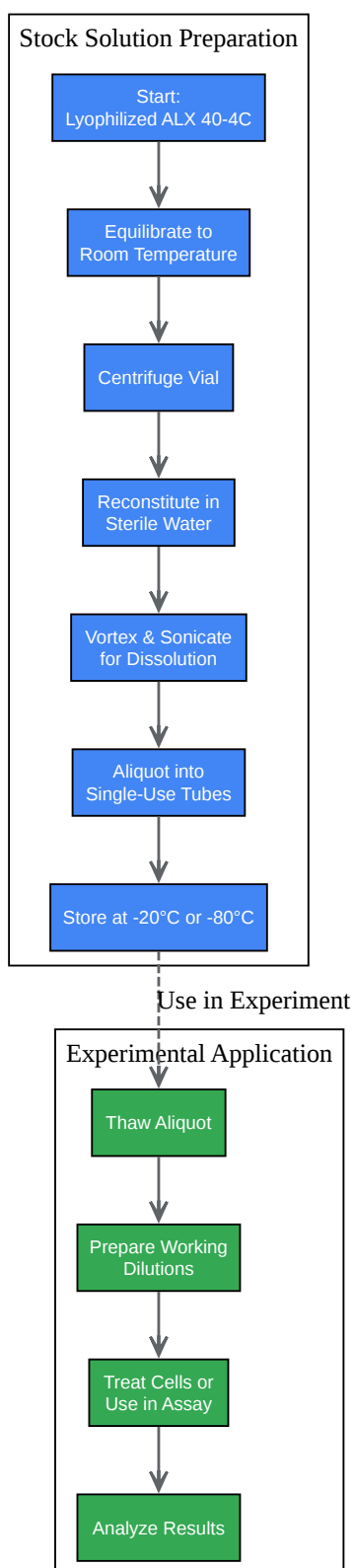


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Caption: **ALX 40-4C** inhibits CXCR4 and APJ receptor signaling pathways.

Experimental Workflow

The following diagram illustrates the key steps in the preparation and application of an **ALX 40-4C** stock solution.



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Caption: Workflow for **ALX 40-4C** stock solution preparation and use.

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References

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